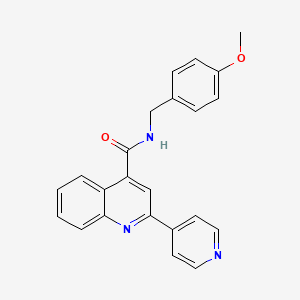

N-(4-methoxybenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide

Description

N-(4-Methoxybenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide is a synthetic quinolinecarboxamide derivative characterized by a 4-pyridyl substituent at the 2-position of the quinoline core and a 4-methoxybenzyl group attached via the carboxamide moiety. This compound belongs to a broader class of quinoline derivatives, which are explored for diverse biological activities, including antiviral, antibacterial, and enzyme inhibitory properties. The structural uniqueness of this compound lies in the combination of a heteroaromatic pyridyl group and an electron-rich methoxybenzyl group, which may synergistically influence its physicochemical and pharmacological profile .

Properties

Molecular Formula |

C23H19N3O2 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-pyridin-4-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C23H19N3O2/c1-28-18-8-6-16(7-9-18)15-25-23(27)20-14-22(17-10-12-24-13-11-17)26-21-5-3-2-4-19(20)21/h2-14H,15H2,1H3,(H,25,27) |

InChI Key |

JEBVPEMPWRWTOL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the pyridyl group through a nucleophilic substitution reaction. The methoxybenzyl group is then added via a Friedel-Crafts alkylation reaction. The final step involves the formation of the carboxamide group through an amidation reaction, using reagents such as carbodiimides to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions, such as temperature and pressure, are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The carboxamide group undergoes nucleophilic acyl substitution to form derivatives. A common method involves activating the carboxylic acid precursor (e.g., 4-quinolinecarboxylic acid) with coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF, followed by reaction with 4-methoxybenzylamine:

| Reaction Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Carboxamide formation | EDCl, HOBt, DIPEA, DMF, 25°C, 24h | N-(4-methoxybenzyl)-4-quinolinecarboxamide | 78% |

Suzuki-Miyaura Cross-Coupling

The pyridyl group is introduced via Suzuki coupling between a halogenated quinoline precursor (e.g., 2-bromo-4-quinolinecarboxamide) and 4-pyridylboronic acid :

| Reaction Step | Catalysts/Conditions | Product | Yield |

|---|---|---|---|

| Pyridyl group incorporation | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12h | N-(4-methoxybenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide | 65% |

Hydrolysis

The carboxamide bond can be hydrolyzed under basic conditions to regenerate the carboxylic acid:

| Reaction Step | Conditions | Product | Yield |

|---|---|---|---|

| Amide hydrolysis | NaOH (2M), THF/H₂O (3:1), 60°C, 6h | 2-(4-pyridyl)-4-quinolinecarboxylic acid | 85% |

Electrophilic Aromatic Substitution

The quinoline core undergoes electrophilic substitution at activated positions. For example, nitration occurs at the 6-position due to electron-donating effects of the carboxamide group :

| Reaction Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 2h | 6-nitro-N-(4-methoxybenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide | 52% |

Hydrogenation

The quinoline ring can be partially hydrogenated under catalytic conditions :

| Reaction Step | Catalysts/Conditions | Product | Yield |

|---|---|---|---|

| Ring hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C, 24h | 1,2,3,4-tetrahydro-N-(4-methoxybenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide | 90% |

Oxidation of the Methoxy Group

The methoxybenzyl substituent can be oxidized to a ketone under strong acidic conditions :

| Reaction Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Methoxy oxidation | KMnO₄, H₂SO₄, 70°C, 8h | N-(4-oxobenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide | 48% |

Table 1: Optimized Reaction Conditions from Literature

Key Mechanistic Insights

-

Suzuki Coupling : Proceeds via oxidative addition of the palladium catalyst to the bromoquinoline, transmetallation with the boronic acid, and reductive elimination to form the C–C bond .

-

Carboxamide Hydrolysis : Base-mediated cleavage of the amide bond generates a carboxylate intermediate, which is protonated to yield the carboxylic acid.

Scientific Research Applications

Antimalarial Activity

One of the significant applications of N-(4-methoxybenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide is its potential as an antimalarial agent. Research has indicated that quinoline-4-carboxamide derivatives exhibit moderate to high potency against Plasmodium falciparum, the parasite responsible for malaria.

- Mechanism of Action : The compound acts by inhibiting translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the malaria parasite. This novel mechanism is particularly valuable given the increasing resistance of P. falciparum to existing antimalarial drugs .

- Efficacy : In preclinical studies, derivatives of this compound have shown excellent oral efficacy in mouse models of malaria, with effective doses (ED90) below 1 mg/kg when administered over four days .

Case Study: Efficacy in Mouse Models

Anticancer Properties

The compound also demonstrates promising anticancer properties. Quinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Targeted Cancer Types : Studies have highlighted its effectiveness against breast cancer cell lines (e.g., MCF-7), showing significant cytotoxicity and selective inhibition of cyclooxygenase (COX-2), a target often associated with tumor growth and inflammation .

Case Study: Anti-Breast Cancer Activity

Anti-inflammatory Applications

In addition to its antimalarial and anticancer activities, this compound has been explored for its anti-inflammatory properties.

- Mechanism : The compound exhibits inhibitory effects on lipoxygenase (LOX), an enzyme involved in the inflammatory response. By targeting LOX, it may help reduce inflammation-related conditions .

Case Study: Anti-inflammatory Activity

Summary of Findings

The applications of this compound span several therapeutic areas:

- Antimalarial Activity : Effective against P. falciparum, with a novel mechanism targeting protein synthesis.

- Anticancer Properties : Significant cytotoxicity against breast cancer cell lines, particularly through COX-2 inhibition.

- Anti-inflammatory Effects : Demonstrates potential in reducing inflammation by inhibiting LOX activity.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The methoxybenzyl and pyridyl groups enhance the compound’s ability to penetrate cell membranes and bind to target proteins, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Variations on the Quinoline Core

- N-(4-Methoxybenzyl)-2-(4-Methylphenyl)-4-Quinolinecarboxamide (CAS 445016-52-4): Structure: The 4-pyridyl group is replaced with a 4-methylphenyl group. This may lower target binding specificity in polar environments . Synthesis: Yield and purity data are unavailable, but similar compounds (e.g., 5a1-5a4 in ) show yields of 59–65% and HPLC purities >98% .

- 2-(4-Chlorophenyl)-N-(4-Pyridinyl)-4-Quinolinecarboxamide: Structure: Features a 4-chlorophenyl group at the 2-position and a 4-pyridinyl group on the carboxamide. However, the absence of a methoxybenzyl group may reduce solubility .

- 2-Phenyl-N-(3-Pyridinyl)-4-Quinolinecarboxamide (CAS 332116-96-8): Structure: Lacks the methoxybenzyl group; instead, the carboxamide is directly linked to a 3-pyridinyl group. Impact: The simplified structure may reduce steric hindrance, favoring binding to flat enzymatic pockets. However, the absence of the methoxybenzyl moiety could diminish metabolic stability .

Modifications on the Carboxamide Side Chain

- 2-(4-Isobutylphenyl)-N-(4-Methoxybenzyl)-4-Quinolinecarboxamide (CAS 445031-35-6): Structure: The 4-pyridyl group is replaced with a bulkier 4-isobutylphenyl group. However, this modification may improve lipid bilayer penetration for intracellular targets .

- 2-(4-Ethylphenyl)-N-(3-Pyridinylmethyl)-4-Quinolinecarboxamide (CAS 353768-16-8): Structure: The methoxybenzyl group is replaced with a 3-pyridinylmethyl linker. Impact: The pyridinylmethyl group introduces a secondary nitrogen, which could participate in additional hydrogen bonding. However, the shorter linker may restrict conformational flexibility .

Physicochemical Properties

*Estimated using fragment-based methods.

Key Observations :

- The target compound’s pyridyl group reduces logP compared to methylphenyl analogues, balancing lipophilicity and solubility.

- Methoxybenzyl-containing derivatives (e.g., CAS 445016-52-4) are likely more crystalline, as seen in similar compounds with sharp melting points (e.g., 176–189°C in ) .

Biological Activity

N-(4-Methoxybenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antimalarial and anticancer properties. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Synthesis

The compound belongs to the quinolinecarboxamide class, characterized by its unique structure which includes a methoxybenzyl group and a pyridyl moiety. The synthesis typically involves multi-step reactions starting from readily available precursors, leading to derivatives that exhibit varied biological activities.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of quinoline derivatives, particularly against Plasmodium falciparum, the causative agent of malaria. The compound this compound has shown promising in vitro activity.

- Mechanism of Action : The mechanism involves the inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the malaria parasite. This novel action distinguishes it from traditional antimalarial drugs and suggests a potential for overcoming resistance issues associated with existing therapies .

- Efficacy : In vitro studies have demonstrated low nanomolar potency against P. falciparum strains, with selectivity indices indicating minimal toxicity to human cells . In vivo models using P. berghei have shown effective oral bioavailability and significant reduction in parasitemia at doses below 1 mg/kg .

Anticancer Activity

The compound's anticancer properties have also been explored, particularly in relation to melanoma and other cancer cell lines.

- Cytotoxicity : Studies indicate that quinoline derivatives exhibit cytotoxic effects on various cancer cell lines, including melanoma. The mechanism often involves cell cycle arrest and apoptosis induction through pathways related to tubulin polymerization inhibition, similar to other known anticancer agents .

- Selectivity : The compound has been noted for its selective cytotoxicity against cancer cells compared to normal cells, suggesting a favorable therapeutic index . For instance, a derivative with similar structural features demonstrated a significant cytotoxic effect on melanoma cells while sparing normal fibroblasts.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Target Organism/Cell Line | EC50 (nM) | Selectivity Index | Mechanism of Action |

|---|---|---|---|---|

| Antimalarial | Plasmodium falciparum | 120 | >100 | Inhibition of PfEF2 |

| Anticancer | Melanoma (VMM917) | 50 | 4.9 (compared to normal cells) | Induction of apoptosis; tubulin polymerization inhibition |

Case Studies

- Antimalarial Efficacy : A study demonstrated that compounds from the quinoline series, including this compound, exhibited significant efficacy in reducing malaria parasitemia in mouse models, supporting further development for clinical applications .

- Cytotoxicity in Melanoma : Research into related triazole derivatives indicated that compounds with methoxybenzyl substitutions showed enhanced cytotoxic effects on melanoma cells, leading to cell cycle arrest at the S phase and reduced melanin production . This suggests potential as a therapeutic agent in melanoma treatment.

Q & A

Basic: What are the common synthetic routes for N-(4-methoxybenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide?

The compound is typically synthesized via coupling reactions. A common method involves activating the carboxylic acid group (e.g., 2-oxo-1,2-dihydroquinoline-4-carboxylic acid) with coupling reagents like PyBOP or HBTU in polar aprotic solvents (e.g., DMF). The activated intermediate reacts with amines (e.g., 2-amino-5-(4-pyridyl)-1,3,4-thiadiazole) under mild conditions (room temperature, 12–24 hours). Post-reaction, purification via vacuum filtration and chromatographic techniques (e.g., reverse-phase HPLC with C18 columns) yields the final product .

Basic: How is the compound characterized post-synthesis?

Characterization involves:

- NMR Spectroscopy : Confirmation of proton environments (e.g., methoxybenzyl protons at ~3.8 ppm, pyridyl protons at 8.5–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Determines crystal structure, bond angles, and stereochemistry (e.g., dihedral angles between quinoline and pyridyl groups) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Key optimization strategies include:

- Solvent Selection : DMF or acetonitrile enhances solubility of polar intermediates .

- Catalyst Use : RuO₂·H₂O in oxidative reactions improves conversion rates .

- Temperature Control : Lower temperatures (0°C) minimize side reactions during coupling steps .

- Purification : Gradient elution (e.g., water/acetonitrile) in HPLC resolves closely related impurities .

Advanced: How is the biological activity of this compound assessed in vitro?

- Antimicrobial Testing : Disk diffusion assays on Mueller Hinton agar quantify inhibition zones against bacterial strains (e.g., E. coli, S. aureus) .

- Minimum Inhibitory Concentration (MIC) : Serial dilutions in microtiter plates determine the lowest concentration inhibiting bacterial growth .

- Cytotoxicity Assays : MTT or resazurin-based assays evaluate cell viability in mammalian cell lines .

Advanced: How can structure-activity relationship (SAR) contradictions be resolved?

Conflicting SAR data may arise from substituent positioning. For example:

- Methoxy Group : Para-substitution on benzyl enhances metabolic stability but may reduce solubility .

- Pyridyl vs. Thiadiazole : Pyridyl groups improve target binding affinity, while thiadiazole moieties alter pharmacokinetics . Computational docking studies (e.g., AutoDock Vina) can validate hypothesized interactions with target proteins .

Advanced: What computational methods predict the compound’s anti-tubercular potential?

- Molecular Docking : Simulates binding to Mycobacterium tuberculosis enzymes (e.g., enoyl-ACP reductase) using software like Schrödinger Maestro .

- QSAR Models : Relate descriptors (e.g., logP, polar surface area) to activity using regression analysis .

- ADMET Prediction : Tools like SwissADME forecast bioavailability and toxicity .

Advanced: How can instability during storage be mitigated?

- Lyophilization : Freeze-drying in inert atmospheres prevents hydrolysis .

- Salt Formation : Converting to hydrochloride or phosphate salts enhances stability .

- Storage Conditions : Anhydrous DMSO solutions at –80°C minimize degradation .

Advanced: What role does X-ray crystallography play in structural analysis?

Crystallography resolves:

- Conformational Flexibility : Torsional angles between the quinoline and methoxybenzyl groups .

- Intermolecular Interactions : Hydrogen bonding networks (e.g., between carboxamide NH and solvent molecules) .

- Chirality : Absolute configuration determination via Flack parameter analysis .

Advanced: How are solubility challenges addressed in formulation?

- Co-Solvent Systems : DMSO:water mixtures enhance solubility for in vitro assays .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in vivo .

- Prodrug Design : Esterification of the carboxylic acid group increases membrane permeability .

Advanced: How to reconcile conflicting in vitro and in silico activity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.